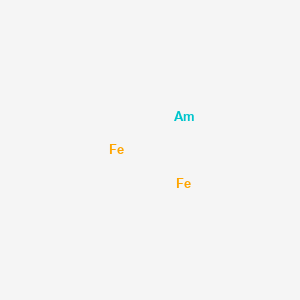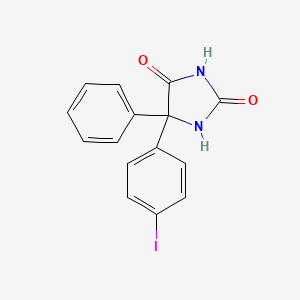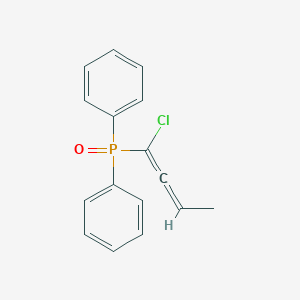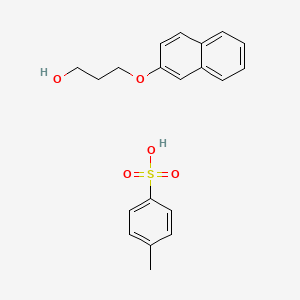![molecular formula C8H18N2O B14622364 3-[(E)-Methyldiazenyl]heptan-3-ol CAS No. 57910-20-0](/img/structure/B14622364.png)
3-[(E)-Methyldiazenyl]heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-Methyldiazenyl]heptan-3-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanol, featuring a methyldiazenyl group attached to the third carbon of the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Methyldiazenyl]heptan-3-ol typically involves the diazotization of an appropriate amine precursor followed by a coupling reaction with a heptanol derivative. The reaction conditions often require a controlled temperature environment and the presence of catalysts to facilitate the formation of the methyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-Methyldiazenyl]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The methyldiazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(E)-Methyldiazenyl]heptan-3-one.
Reduction: Formation of 3-[(E)-Methyldiazenyl]heptan-3-amine.
Substitution: Formation of various substituted heptanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(E)-Methyldiazenyl]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(E)-Methyldiazenyl]heptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methyldiazenyl group can participate in electron transfer reactions, influencing the activity of these targets. The hydroxyl group may also play a role in hydrogen bonding and other interactions that modulate the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanol: A simple alcohol with a similar heptane backbone but lacking the methyldiazenyl group.
3-Heptanone: An oxidized form of 3-heptanol with a ketone functional group.
3-Heptanamine: A reduced form of 3-heptanol with an amine functional group.
Uniqueness
3-[(E)-Methyldiazenyl]heptan-3-ol is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanol derivatives and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57910-20-0 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-(methyldiazenyl)heptan-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-4-6-7-8(11,5-2)10-9-3/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
JVSNFGJACICQCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(N=NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


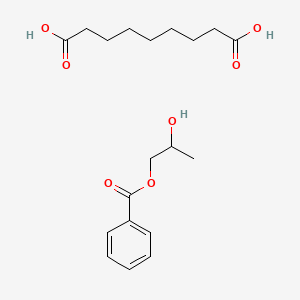
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
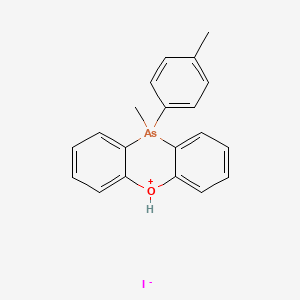


![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)



![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
